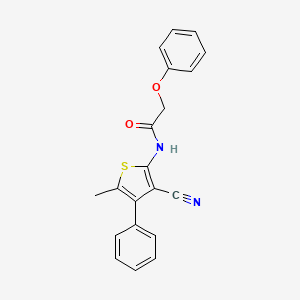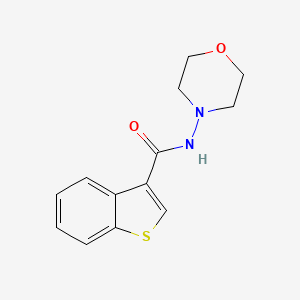
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various substituents including chloro and methoxy groups
Vorbereitungsmethoden
The synthesis of 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methoxylation can be performed using methanol in the presence of a catalyst.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of benzothiophene with an amine, such as 5-chloro-2,4-dimethoxyaniline, under dehydrating conditions using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for applications in organic electronics and optoelectronics.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide: Similar in structure but with a methyl group instead of the benzothiophene core.
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide: Contains additional methoxy groups, which may alter its chemical reactivity and biological activity.
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: Lacks the benzothiophene core, which may affect its electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-22-12-8-13(23-2)11(7-10(12)18)20-17(21)16-15(19)9-5-3-4-6-14(9)24-16/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSVOATFZBXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-CHLORO-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3596987.png)


![methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3596997.png)

![ETHYL 2-(2-{[(5-METHYL-3-THIENYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B3597011.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B3597017.png)


![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(4-NITROPHENYL)-1-ETHANONE](/img/structure/B3597040.png)


![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3597070.png)

